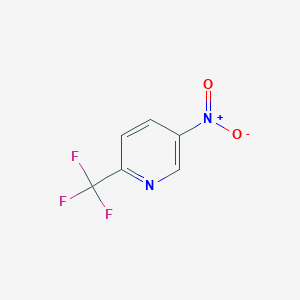

5-Nitro-2-(trifluoromethyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSJYRKGWJZNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554189 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116470-66-7 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Nitro 2 Trifluoromethyl Pyridine

Established Synthetic Routes to 5-Nitro-2-(trifluoromethyl)pyridine and its Precursors

Established methods for synthesizing this compound and its precursors can be broadly categorized into two main approaches: multi-step syntheses involving malonate intermediates and methods centered around the nitration and halogenation of trifluoromethylpyridines. These routes offer flexibility and control over the introduction of the nitro and trifluoromethyl groups onto the pyridine (B92270) ring.

Multi-step Synthesis via Malonate Intermediates

A reliable three-step method utilizes the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles. mdpi.com This pathway involves the reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the target methyl-substituted nitropyridine. mdpi.com

The initial step in this sequence involves the nucleophilic substitution of a halogenated nitropyridine with a malonic ester. For instance, 2-chloro-3-nitropyridines can be reacted with the anion of diethyl malonate. mdpi.com This anion is typically generated in situ using a base like potassium carbonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.com The resulting product is a substituted malonic ester, which can often be used in the subsequent step without extensive purification. mdpi.com

A related synthesis involves the reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) with ammonia (B1221849) to produce 5-nitro-3-(trifluoromethyl)pyridin-2-amine, which can serve as a precursor for further transformations. One documented procedure reports a yield of 80% for this amination reaction under specific conditions.

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| 2-chloro-3-nitropyridines | Diethyl malonate | K₂CO₃ / THF | 2-(3-nitropyridin-2-yl)malonic acid diethyl ester |

| 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | Ammonia | - | 5-nitro-3-(trifluoromethyl)pyridin-2-amine |

Table 1: Formation of Malonate and Amine Intermediates

The conversion of the malonic ester intermediate to the corresponding methylpyridine is achieved through hydrolysis and decarboxylation. mdpi.com Treating the substituted malonic ester, such as 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, with aqueous sulfuric acid and heating the mixture leads to the formation of 2-methyl-5-nitropyridine. chemicalbook.com One specific example details the use of 20% sulfuric acid at 100°C for 2 hours, followed by basification and extraction to afford the product in 83% yield. chemicalbook.com This two-step process from the malonic ester provides a reliable method for installing a methyl group. mdpi.comchemicalbook.com

| Starting Material | Reagents/Conditions | Product | Yield |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% H₂SO₄, 100°C, 2h | 2-methyl-5-nitropyridine | 83% |

Table 2: Conversion of Malonic Ester to Methylpyridine

Nitration and Halogenation of Trifluoromethylpyridines

Direct functionalization of trifluoromethylpyridines through nitration and halogenation represents another key synthetic strategy. The trifluoromethyl group is a valuable substituent in pharmaceuticals and agrochemicals due to its ability to enhance properties like lipophilicity and metabolic stability. The synthesis of trifluoromethylpyridines often starts from picoline, which undergoes chlorination and fluorination. jst.go.jp

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution reaction. youtube.comorganicchemistrytutor.com A mixture of nitric acid and sulfuric acid is commonly employed to generate the nitronium ion (NO₂⁺), the active electrophile. youtube.com The position of nitration is directed by the existing substituents on the pyridine ring. For instance, the nitration of 5-(trifluoromethyl)pyridin-2-amine (B1269270) with a mixture of nitric and sulfuric acid selectively introduces a nitro group at the 3-position.

Halogenation, another electrophilic aromatic substitution, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). youtube.com The regioselectivity of this reaction is also influenced by the directing effects of the substituents already present on the ring. youtube.com

Achieving the desired regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring and the presence of the nitrogen atom. researchgate.net The conditions of the reaction, such as temperature and the choice of reagents, play a crucial role in controlling the outcome. nih.gov For example, the nitration of 2-diethylamino-5-methylpyridine with a sulfuric acid/nitric acid mixture at 266-270K has been shown to yield the desired nitro product. researchgate.net

The synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be achieved by treating 5-nitro-3-(trifluoromethyl)pyridin-2-ol with thionyl chloride in the presence of DMF at 100°C for 10 hours, resulting in an 86% yield. chemicalbook.com The starting material, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, is also known as 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. nih.gov This halogenation step is critical for introducing a leaving group that can be subsequently displaced in nucleophilic substitution reactions.

| Starting Material | Reagents/Conditions | Product | Yield |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂, DMF, 100°C, 10h | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | 86% |

Table 3: Halogenation of a Pyridinol Derivative

Chlorine/Fluorine Exchange using Trichloromethylpyridine Derivatives

A predominant method for synthesizing 2-(trifluoromethyl)pyridine (B1195222) derivatives involves the halogen exchange of a corresponding 2-(trichloromethyl)pyridine. nih.govjst.go.jp This process typically begins with a picoline precursor. For instance, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be produced by the chlorination of 3-methylpyridine (B133936) (β-picoline). google.comgoogleapis.com This intermediate then undergoes fluorination to yield 2-chloro-5-(trifluoromethyl)pyridine. google.comgoogle.com

The fluorination step is a critical transformation. It can be performed in the vapor phase at high temperatures (e.g., >300°C) using catalysts like iron fluoride (B91410) or in the liquid phase. nih.govjst.go.jp One patented method describes the liquid-phase reaction of (trichloromethyl)pyridine compounds with HF in the presence of a metal halide catalyst at superatmospheric pressures to achieve high yields of the (trifluoromethyl)pyridine product. Another approach utilizes potassium fluoride as the fluorinating agent in a solvent like dimethyl sulfoxide (B87167) (DMSO), often with a phase-transfer catalyst to facilitate the halogen exchange. google.com

Subsequent nitration of the resulting 2-(trifluoromethyl)pyridine derivative would then be required to produce this compound.

Table 1: Examples of Chlorine/Fluorine Exchange Reactions

| Precursor | Reagents & Conditions | Product | Reference |

| 2-Chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine | 1. Liquid-phase chlorination2. Vapor-phase fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | nih.gov |

| 3-Picoline | Simultaneous vapor-phase chlorination/fluorination (>300°C), transition metal catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| 2-Chloro-5-trichloromethylpyridine | Potassium fluoride, DMSO, phase-transfer catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | google.com |

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative synthetic strategy involves constructing the pyridine ring itself from smaller, acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This "building block" approach offers a modular way to assemble highly substituted pyridines.

Commonly used trifluoromethyl-containing building blocks include:

Ethyl 4,4,4-trifluoroacetoacetate rsc.org

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one jst.go.jp

Trifluoroacetimidoyl derivatives rsc.org

These synthons can undergo cyclocondensation reactions with other components, such as enamines or ammonia sources, to form the pyridine ring. jst.go.jprsc.org For example, an efficient synthesis of 4-trifluoromethyl 2-pyridones has been demonstrated through the reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, using ammonium (B1175870) acetate (B1210297) as the ammonia source. rsc.org While this specific example yields a pyridone, the underlying principle of using trifluoromethylated synthons is broadly applicable to the synthesis of various trifluoromethyl-pyridines. rsc.org Subsequent chemical modifications, such as deoxygenation and nitration, would be necessary to arrive at the target compound, this compound.

Direct Trifluoromethylation using Active Species

Directly introducing a trifluoromethyl group onto a pre-existing pyridine or nitropyridine ring is a more modern approach. nih.govjst.go.jp These methods often involve the generation of active trifluoromethylating species, such as the CF3 radical or cation.

Radical trifluoromethylation has been extensively studied. rsc.orgresearchgate.net Reagents like sodium trifluoromethanesulfinate (Langlois' reagent), when activated, can generate a CF3 radical that adds to heterocycles. researchgate.netacademie-sciences.fr Another approach involves the single-electron reduction of electrophilic trifluoromethylation reagents like Togni's reagents or trifluoromethyl thianthrenium triflate to produce the CF3 radical. researchgate.netnih.gov

Electrophilic trifluoromethylation offers another route. While the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging, strategies have been developed to overcome this. chemrxiv.org One method involves the nucleophilic activation of the pyridine ring through hydrosilylation, creating an enamine intermediate that is more susceptible to attack by an electrophilic CF3+ source, such as Togni's reagent. chemrxiv.org This has been shown to achieve C-H trifluoromethylation at the 3-position of pyridine rings. chemrxiv.org Applying this to a 5-nitropyridine substrate could potentially offer a direct route to the target molecule.

Derivatization Strategies of this compound

The presence of both a nitro group and a trifluoromethyl group makes the pyridine ring of this compound highly electron-deficient. This electronic property is the key to its derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com

Nucleophilic Aromatic Substitution (NAS) Reactions

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group, typically a halogen atom. youtube.com The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the pyridine ring for such attacks, particularly at positions ortho and para to these groups.

For a precursor like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, the chlorine atom at the 2-position is an excellent leaving group, activated by the nitro group at the 5-position (para) and the trifluoromethyl group at the 3-position (ortho).

The activated halogen atom on a nitro-(trifluoromethyl)pyridine ring can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Amines : The reaction of 2-chloro-nitropyridines with amines is a common and effective method to synthesize aminopyridine derivatives. youtube.com This reaction typically proceeds by heating the chloropyridine with the desired amine, which acts as the nucleophile. youtube.com This allows for the introduction of primary or secondary amine functionalities.

Thiols : Arenethiolates have been shown to react with 2-chloro-5-nitropyridine (B43025) to displace the chlorine atom, forming 2-arylthio-5-nitropyridines. rsc.org These reactions follow second-order kinetics, consistent with an addition-elimination SNAr mechanism. rsc.org This strategy can be applied to install various sulfur-based functional groups.

Alkoxides : The substitution of a halogen with an alkoxide or hydroxide (B78521) nucleophile is a standard method for introducing oxygen-based functional groups onto an activated aromatic ring. beilstein-journals.org This would lead to the formation of pyridone or alkoxy-pyridine derivatives. For example, 5-nitro-3-(trifluoromethyl)pyridin-2-ol is a precursor for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, demonstrating the feasibility of this type of substitution. chemicalbook.com

Table 2: Nucleophilic Aromatic Substitution on Activated Pyridines

| Substrate | Nucleophile | Product Type | Reference |

| 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | rsc.org |

| 2-Chloropyridines | Amines | 2-Aminopyridine derivatives | youtube.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | O, S, N Nucleophiles | Substituted 5-nitro-1-(pentafluorosulfanyl)benzenes | beilstein-journals.org |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | Thionyl Chloride (SOCl₂) | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | chemicalbook.com |

Nucleophilic aromatic substitution is a powerful tool for introducing a wide array of functional groups beyond simple amines, thiols, and alkoxides. The reaction's scope can be extended to carbon nucleophiles and more complex moieties, significantly broadening the molecular diversity achievable from a single precursor. beilstein-journals.org

Furthermore, this strategy can be employed to introduce chirality. By using a chiral nucleophile in the SNAr reaction, it is possible to generate a chiral product. Alternatively, a prochiral ketone can be installed on the pyridine ring and subsequently reduced asymmetrically to create a chiral alcohol. A chemoenzymatic approach has been demonstrated for preparing chiral alcohols bearing a pyridine ring, where a prochiral ketone is reduced with high enantioselectivity using an alcohol dehydrogenase. nih.gov This highlights a pathway to synthesize enantiopure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries where often only one enantiomer of a chiral molecule possesses the desired biological activity. nih.gov

An in-depth examination of the synthetic routes and reaction pathways involving this compound reveals a versatile substrate for various chemical transformations. Key among these are the reduction of its nitro group and its participation in cross-coupling reactions, which open avenues to a wide array of functionalized pyridine derivatives.

2 Reduction Reactions of the Nitro Group

The reduction of the nitro group on the this compound core is a fundamental transformation that yields the corresponding amine, a valuable building block in medicinal and materials chemistry. This conversion can be achieved through several reliable methods, including catalytic hydrogenation and the use of chemical reductants.

1 Conversion to Amino Analogs

The primary product of the nitro group reduction is 6-(trifluoromethyl)pyridin-3-amine. This transformation is crucial as it converts the electron-withdrawing nitro group into a versatile amino group, which can then be used in a variety of subsequent reactions, such as diazotization, acylation, and alkylation. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, influences the reactivity of the pyridine ring and the conditions required for efficient reduction.

2 Catalytic Hydrogenation (e.g., Raney-Ni, Pd/C)

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and high efficiency. masterorganicchemistry.com Common catalysts for this transformation include Raney Nickel (Raney-Ni) and Palladium on carbon (Pd/C). masterorganicchemistry.comresearchgate.net The reaction involves the use of hydrogen gas (H₂) as the reductant, typically in a solvent such as ethanol (B145695), methanol, or ethyl acetate.

Raney-Ni: This catalyst is a fine-grained solid composed mainly of nickel and is known for its high catalytic activity in hydrogenating various functional groups, including nitro compounds. researchgate.net The hydrogenation of aromatic nitro compounds over Raney-Ni can be significantly enhanced by the addition of promoters like metal fluorides. rsc.orgfao.org However, a potential side reaction when dealing with halogenated nitroaromatics is hydrodehalogenation, which can reduce the selectivity and yield. google.com

Pd/C: Palladium on carbon is another highly effective and common heterogeneous catalyst for nitro group reductions. masterorganicchemistry.com It often provides excellent chemoselectivity, allowing the reduction of the nitro group in the presence of other reducible functionalities. researchgate.net The reaction can be run under various pressures of hydrogen, from atmospheric (balloon) to higher pressures in a specialized vessel, and at temperatures ranging from ambient to elevated. masterorganicchemistry.comresearchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reductant | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| Raney-Ni | H₂ | Ethanol | Room Temp - 100°C | 1 - 150 atm |

| 10% Pd/C | H₂ | Methanol/Ethyl Acetate | Room Temp - 50°C | 1 - 10 bar |

3 Chemical Reductants (e.g., SnCl₂)

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required or when hydrogenation equipment is not available. Tin(II) chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction is typically carried out in an acidic medium, often using concentrated hydrochloric acid, with a solvent like ethanol or ethyl acetate. The SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. This method is valued for its reliability and tolerance of various functional groups. stackexchange.com

Table 2: General Conditions for SnCl₂ Reduction

| Reagent | Solvent | Temperature |

|---|---|---|

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Room Temp - Reflux |

4 Mechanistic Studies of Reductive Functionalization

The reduction of an aromatic nitro group, such as in this compound, is understood to proceed through a series of intermediates. The generally accepted pathway, known as the Haber-Lukashevich mechanism, involves the stepwise addition of hydrogen equivalents. orientjchem.org

The process is initiated by the reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). nih.gov This intermediate is highly reactive and is further reduced to a hydroxylamine (B1172632) derivative (Ar-NHOH). Finally, the hydroxylamine is reduced to the corresponding aniline (B41778) (Ar-NH₂). acs.org

Step 1: Ar-NO₂ + 2[H] → Ar-NO + H₂O

Step 2: Ar-NO + 2[H] → Ar-NHOH

Step 3: Ar-NHOH + 2[H] → Ar-NH₂ + H₂O

Kinetic studies on various nitroarenes have shown that the reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, like the trifluoromethyl group in the target molecule, generally increase the rate of reduction by making the nitro group more electrophilic and susceptible to attack by the reducing agent. acs.orgnih.gov Mechanistic investigations using various analytical techniques confirm the presence of key intermediates and support the formation of metal-hydride species as the active reducing agents in catalytic systems. nih.govacs.orgnih.gov

3 Cross-Coupling Reactions

The pyridine scaffold, particularly when functionalized with electron-withdrawing groups, is a valuable substrate for cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

1 Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis. researchgate.net For a substrate like this compound, participation in these reactions typically requires the presence of a suitable leaving group on the pyridine ring, such as a halide (Cl, Br, I) or a triflate.

The electron-deficient nature of the pyridine ring in this compound, due to the strong inductive effects of both the nitro and trifluoromethyl groups, makes it an excellent electrophilic partner in cross-coupling. This electronic property facilitates the key oxidative addition step in the palladium catalytic cycle, where the Pd(0) catalyst inserts into the carbon-halogen bond.

For instance, a hypothetical reaction could involve a halogenated precursor, such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, coupling with a boronic acid (Suzuki-Miyaura reaction) to form a new C-C bond at the 2-position. acs.org The development of specialized ligands has been crucial in expanding the scope of these reactions to include challenging substrates like electron-deficient heteroaryl halides. researchgate.nettcichemicals.com The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org

Other Transition Metal-Catalyzed Coupling Methods

Beyond mainstream cross-coupling reactions, the synthesis of trifluoromethylpyridines, including this compound, benefits from a range of other transition metal-catalyzed methods. These reactions are crucial for creating carbon-carbon (C-C) and carbon-heteroatom bonds, often with high functional group tolerance. chemie-brunschwig.ch

Palladium-catalyzed reactions are prominent for introducing the trifluoromethyl group. In 2010, a significant advancement was the Pd-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF₃ source like (trifluoromethyl)triethylsilane (TESCF₃). beilstein-journals.org This method is effective for a variety of functional groups under mild conditions, although it can be less efficient for aryl bromides or triflates. beilstein-journals.org The success of these reactions often hinges on the use of sterically hindered phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step from the palladium center. beilstein-journals.org

Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools. The Knochel group demonstrated that 2-(methylthio)-substituted N-heterocycles, including pyridines, can undergo cross-coupling with organozinc reagents. acs.org While initial palladium-catalyzed versions required heating, the use of a Ni(acac)₂/DPEPhos system enabled the reaction to proceed at room temperature. acs.org These Negishi-type couplings are advantageous due to the excellent ability of alkylzinc reagents to undergo transmetalation, a key step in the catalytic cycle. nih.gov The general mechanism for these cross-coupling reactions involves three primary steps: oxidative addition of the halide to the low-valent metal, transmetalation with the organometallic partner, and reductive elimination to form the final product. acs.orgnih.gov

Iron-catalyzed cross-coupling reactions represent a more recent and cost-effective alternative, although their application to pyridine synthesis is still developing. These reactions often proceed through radical-based mechanisms, differing from the typical Pd and Ni catalytic cycles. nih.gov The choice of metal, ligand, and reaction partner allows for fine-tuning of reactivity and selectivity in the synthesis of complex pyridine derivatives.

Table 1: Overview of Selected Transition Metal-Catalyzed Coupling Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / SPhos | Thiomethyl-substituted heterocycles, Organozinc reagents | Substituted heterocycles | Tolerates acidic protons; proceeds at 25 °C. nih.gov |

| Ni(acac)₂ / DPEPhos | Thiomethyl-substituted heterocycles, Organozinc reagents | Substituted heterocycles | Room temperature reaction. acs.org |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-substituted tetrahydropyridines | Asymmetric synthesis with high enantioselectivity. nih.gov |

| Pd catalyst / BrettPhos | Aryl chlorides, (Trifluoromethyl)triethylsilane (TESCF₃) | Trifluoromethylated arenes | Good functional group tolerance under mild conditions. beilstein-journals.org |

Cycloaddition Reactions Involving Nitropyridines

Nitropyridines, activated by the electron-withdrawing nitro group, serve as effective partners in various cycloaddition reactions, providing access to complex fused heterocyclic systems. nih.govresearchgate.net These reactions often involve the dearomatization of the pyridine ring, leading to saturated or partially saturated structures that can be difficult to synthesize through other means. nih.gov

A prominent example is the [3+2]-cycloaddition of nitropyridines with N-methyl azomethine ylide. nih.govnih.gov In this reaction, the ylide, generated in situ, adds across the C=C bond bearing the nitro group. This is typically followed by the elimination of nitrous acid (HNO₂) and subsequent rearomatization to yield pyrroline (B1223166) derivatives fused to the pyridine ring. nih.gov The position and nature of other substituents on the pyridine ring can significantly influence the feasibility and outcome of the cycloaddition process. nih.govnih.gov

[4+2] cycloaddition reactions, or hetero-Diels-Alder reactions, are another powerful strategy for constructing pyridine rings and related structures. rsc.org While often used to build the pyridine ring from acyclic precursors, variations can involve functionalized pyridines as the diene or dienophile component. rsc.orgnih.gov The nitrogen atom can be incorporated into either the diene or the dienophile, allowing for a range of substitution patterns in the resulting cycloadducts. nih.gov The development of catalytic versions of these reactions, such as the aza-Wittig/Diels-Alder sequence, addresses issues like waste generation and expands the synthetic utility of this approach. nih.gov

These cycloaddition strategies highlight the versatility of nitropyridines as building blocks in synthetic chemistry, enabling the construction of novel and pharmaceutically relevant N-heterocyclic scaffolds. mdpi.com

Functionalization through Hydroxylation and Related Transformations

The introduction of a hydroxyl group onto the nitropyridine core represents a key functionalization, yielding precursors for further chemical modification. A direct method for this transformation is the nitration of a hydroxypyridine. For instance, 2-hydroxy-3-nitropyridine (B160883) can be prepared by treating 2-hydroxypyridine (B17775) with nitric acid. google.com The resulting 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine exists in tautomeric equilibrium with its pyridone form, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one. nih.govguidechem.com This hydroxyl group can then be readily converted into other functionalities, such as chloro or bromo groups, via halogenation reactions, which is facilitated by the strong electron-withdrawing nature of the pyridine ring and the trifluoromethyl group. guidechem.comchemicalbook.com

A more nuanced approach involves intramolecular hydroxylation. N-oxides of 5-nitro-2-(aryloxy)pyridine can undergo a thermal rearrangement in an inert solvent. rsc.org This process results in the intramolecular transfer of the N-oxide oxygen to the ortho position of the aryloxy substituent, yielding a 5-nitro-2-(2'-hydroxyaryloxy)pyridine as the major product. rsc.org This reaction provides a net transformation of a phenol (B47542) to a catechol derivative. rsc.org

Catalytic methods for the hydroxylation of nitroaromatics have also been explored. Polyoxometalates, such as H₅PV₂Mo₁₀O₄₀, have been shown to catalyze the regioselective oxidation of nitrobenzene (B124822) to 2-nitrophenol (B165410) using molecular oxygen. researchgate.net The mechanism is believed to involve the formation of a radical cation intermediate through an electron transfer from the nitroarene to the catalyst. researchgate.net While not specific to this compound, this approach demonstrates the potential for developing selective catalytic hydroxylation systems for activated aromatic compounds, which could offer greener alternatives to traditional methods.

Table 2: Synthesis of Hydroxylated Nitropyridine Derivatives

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

| 2-Hydroxypyridine | Nitric Acid, Pyridine | 2-Hydroxy-3-nitropyridine | Electrophilic Nitration google.com |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | Thionyl chloride (SOCl₂), DMF | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | Halogenation chemicalbook.com |

| 5-Nitro-2-(aryloxy)pyridine N-oxide | Heat (in inert solvent) | 5-Nitro-2-(2'-hydroxyaryloxy)pyridine | Intramolecular Rearrangement rsc.org |

| Nitrobenzene | O₂, H₅PV₂Mo₁₀O₄₀ | 2-Nitrophenol | Catalytic Oxidation researchgate.net |

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial production of trifluoromethylpyridines, including derivatives like this compound, is driven by their importance as key intermediates in the agrochemical and pharmaceutical industries. nih.govjst.go.jp For large-scale synthesis, protocols must be robust, cost-effective, and safe. Vapor-phase reactions conducted at high temperatures (>300°C) are a common industrial approach. nih.govjst.go.jp For example, the simultaneous vapor-phase chlorination and fluorination of picolines over transition metal-based catalysts like iron fluoride can produce key intermediates in good yields in a single step. nih.gov

Addressing Exothermicity and Reagent Handling

A major challenge in the industrial synthesis of nitropyridines is managing the significant exothermicity of the nitration step. nanobioletters.com The reaction of a pyridine derivative with a nitrating mixture (e.g., HNO₃/H₂SO₄) releases a substantial amount of heat, which, if not controlled, can lead to runaway reactions, reduced selectivity, and the formation of undesired byproducts. nanobioletters.com Industrial-scale reactors require sophisticated cooling systems and controlled, often slow, addition of reagents to maintain the optimal temperature range. For the synthesis of 5-nitro-2-diethylamino-5-methyl pyridine, for instance, studies have shown that maintaining a reaction temperature between 266-270K is crucial for maximizing conversion and selectivity. nanobioletters.com

Handling of reagents such as concentrated nitric and sulfuric acids, as well as potentially volatile or toxic intermediates, necessitates strict safety protocols and specialized equipment. The use of closed systems and personal protective equipment is standard practice to minimize exposure and ensure operator safety.

Catalytic Methods for Waste Reduction

Modern industrial chemistry places a strong emphasis on green and sustainable practices, focusing on minimizing waste and improving atom economy. researchgate.net Catalytic methods are central to achieving these goals in pyridine synthesis. researchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially recycled, reducing downstream processing costs and waste. acs.org For example, the development of heterogeneous nanocatalysts, such as [AgRe/Al₂O₃], for the hydro-deoxygenation of azaphthalimides to produce azaisoindolinones generates only water as a byproduct, showcasing a significant improvement in sustainability. acs.org

In the context of cycloaddition reactions, organocatalytic processes have been developed to avoid the generation of stoichiometric waste, such as the phosphine oxide produced in traditional aza-Wittig reactions. nih.gov Redox-cycling methods, where the phosphine oxide byproduct is reduced in situ to regenerate the active phosphine species, offer a pathway to a more sustainable synthesis of substituted pyridines. nih.gov These catalytic approaches not only reduce the environmental impact but can also lead to more efficient and cost-effective industrial processes. researchgate.net

Computational and Spectroscopic Investigations

Spectroscopic Investigations

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule. libretexts.orgresearchgate.net Unlike correlation spectroscopy (COSY), which shows through-bond scalar couplings, NOESY detects through-space dipolar couplings, revealing which protons are close to each other, typically within a distance of about 5 Å. mdpi.com This makes it an invaluable tool for the elucidation of the stereochemistry of complex molecules, as it allows for the determination of the relative orientation of substituents and the conformation of cyclic structures. researchgate.netresearchgate.net

The resulting 2D NOESY spectrum displays the normal 1D proton NMR spectrum on both the horizontal and vertical axes. The diagonal peaks correspond to the signals in a standard 1D spectrum, while the off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are spatially close. libretexts.org The intensity of these cross-peaks is generally inversely proportional to the sixth power of the distance between the nuclei, allowing for a qualitative or even quantitative estimation of internuclear distances.

Detailed Research Findings: A Case Study

While specific 2D NOESY data for 5-Nitro-2-(trifluoromethyl)pyridine is not extensively detailed in the available literature, the application of this technique for stereochemical elucidation can be effectively illustrated through the analysis of other complex heterocyclic and natural product structures. A relevant example is the stereochemical analysis of newly isolated tirucallane-type triterpenes, where 2D NOESY was instrumental in defining the relative stereochemistry of multiple chiral centers. acs.org

In a study on oddurensinoid B, a triterpenoid (B12794562) with a complex polycyclic structure, 2D NOESY was used to confirm the spatial relationships between various protons. The observed NOE correlations provided definitive evidence for the orientation of substituents and the fusion of the ring systems. acs.org For instance, a strong NOESY cross-peak between H-3 and H-5 supported an α-orientation for H-5. Furthermore, the observation that the Me-28 group showed a stronger NOE signal with H-3 than the Me-29 group did was crucial in assigning the α-orientation to Me-28 and the β-orientation to Me-29. acs.org

The following table summarizes key NOESY correlations observed for oddurensinoid B, which were critical for its stereochemical assignment.

| Proton 1 | Proton 2 | Inferred Spatial Proximity/Orientation |

| H-3 | H-5 | Confirms the α-orientation of H-5. |

| Me-28 | H-3 | Indicates the α-orientation of the Me-28 group. |

| Me-29 | H-1 | A weak correlation, similar in intensity to Me-19 and H-1. |

| Me-19 | H-1 | A weak correlation, suggesting a larger distance. |

This table is a representative example based on data for oddurensinoid B to illustrate the application of 2D NOESY spectroscopy. acs.org

The interpretation of such data allows for the construction of a three-dimensional model of the molecule, solidifying the assignment of its relative and, in some cases, absolute stereochemistry. This approach is directly applicable to the structural elucidation of complex synthetic molecules, including substituted pyridines like this compound, especially when they are part of a larger, stereochemically rich structure.

Mechanistic Insights into Reactions of 5 Nitro 2 Trifluoromethyl Pyridine

Elucidation of Reaction Mechanisms

The reactivity of 5-nitro-2-(trifluoromethyl)pyridine is significantly influenced by the strong electron-withdrawing properties of both the nitro and trifluoromethyl groups. These substituents render the pyridine (B92270) ring highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. wikipedia.orglibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov

The process is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing nitro and trifluoromethyl groups effectively stabilizes this intermediate through resonance. wikipedia.org Specifically, when the attack occurs at the 2- or 4-position relative to the nitro group, the negative charge can be delocalized onto the oxygen atoms of the nitro group, enhancing the stability of the complex. wikipedia.orgyoutube.com

The pyridine nitrogen atom also plays a crucial role in stabilizing the negative charge, especially when the substitution occurs at the ortho or para positions. wikipedia.org The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substituted product. libretexts.org While most SNAr reactions are believed to follow this two-step mechanism, some may proceed through a concerted (cSNAr) pathway, although this is considered less common. nih.gov

The reactivity of the pyridine nucleus towards nucleophilic aromatic substitution is inherently higher than that of benzene (B151609) due to the presence of the electronegative nitrogen atom, which makes the ring more electron-deficient. youtube.com The activating effect of the nitro group further enhances this reactivity, making this compound a highly reactive substrate for SNAr reactions. wikipedia.orglibretexts.org

The introduction of a trifluoromethoxy group onto the pyridine ring can occur through radical pathways. One method involves the use of bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) as a source of trifluoromethoxy radicals (•OCF₃). nih.govnih.gov These reactions can be initiated by visible light photoredox catalysis or by using a catalytic electron shuttle like TEMPO. nih.govnih.gov

Mechanistic studies suggest that the reaction proceeds via a radical O-trifluoromethylation followed by an OCF₃-migration. researchgate.net The process involves the homolytic cleavage of the N-OCF₃ bond in a reagent like 1-trifluoromethoxybenzimidazole, which generates the •OCF₃ radical. researchgate.net This radical then attacks the pyridine ring. The use of BTMP is advantageous as it is a practical and efficient reagent that can be prepared from inexpensive starting materials. nih.govnih.gov

Direct C-H trifluoromethoxylation of pyridine derivatives using BTMP has been achieved, representing a significant improvement over previous multi-step methods. nih.gov For instance, the reaction of picolinonitrile with BTMP in the presence of TEMPO yields a mixture of (trifluoromethoxy)pyridine regioisomers. nih.gov

The nitro group of this compound can undergo reduction to form an amino group. This transformation is a key step in the synthesis of various derivatives. The reduction can be achieved using various reducing agents, such as hydrogen gas in the presence of a catalyst.

The electrochemical reduction of nitroaromatic compounds, including those with trifluoromethyl groups, provides a controlled and scalable method for producing the corresponding anilines. acs.org This process typically involves a six-electron transfer to convert the nitro group to an amine, with the formation of nitroso and hydroxylamine (B1172632) intermediates. mdpi.com The reduction is often carried out in a divided electrolysis cell to prevent the oxidation of the resulting amine product. acs.org The use of a strong acidic electrolyte, such as sulfuric acid, can facilitate the reaction and allow for the isolation of the product as a salt. acs.org

The mechanism of action for some nitro-containing compounds involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of sigmatropic shifts can be applied to understand potential rearrangements.

These intramolecular reactions are classified by an order term [i,j], which denotes the migration of a σ-bond. wikipedia.org Common examples include the Cope and Claisen rearrangements. libretexts.orglibretexts.org These reactions are typically uncatalyzed, though Lewis acid catalysis is possible. wikipedia.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the shift will be suprafacial or antarafacial. libretexts.org For instance, a wikipedia.orgnih.gov hydrogen shift is predicted to proceed suprafacially. libretexts.org

Identification of Key Intermediates

The reactions of this compound involve several key intermediates:

Meisenheimer Complex: This negatively charged intermediate is a hallmark of nucleophilic aromatic substitution reactions. libretexts.orgnih.gov It is formed by the addition of the nucleophile to the aromatic ring. The stability of the Meisenheimer complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nitro and trifluoromethyl groups. wikipedia.org

Radical Intermediates: In trifluoromethoxylation reactions, the trifluoromethoxy radical (•OCF₃) is a key intermediate generated from sources like BTMP. nih.govresearchgate.net

Nitroso and Hydroxylamine Intermediates: During the reduction of the nitro group to an amine, nitroso (ArNO) and hydroxylamine (ArNHOH) species are formed as intermediates. mdpi.com

Cyclohexadienone Intermediate: In Claisen-type rearrangements of related aryl ethers, a non-aromatic cyclohexadienone intermediate is initially formed, which then tautomerizes to the aromatic product. libretexts.org

Influence of Substituents on Reaction Regioselectivity and Yield

The substituents on the pyridine ring, namely the nitro and trifluoromethyl groups, have a profound influence on the regioselectivity and yield of reactions.

The strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the pyridine ring highly electron-deficient. This activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. wikipedia.orgyoutube.com The regioselectivity is therefore directed to these positions due to the effective stabilization of the Meisenheimer intermediate.

The nature of the leaving group also plays a role in SNAr reactions. While halogens are common leaving groups, the reactivity can vary. For instance, in some nucleophilic aromatic substitutions, fluorine can be a better leaving group than other halogens. youtube.com

In cobalt-catalyzed [2+2+2] cycloaddition reactions to form trifluoromethylated pyridines, the nature of the substituents on the reacting partners significantly affects the yield and regioselectivity. nih.gov For example, the use of different cobalt catalysts with various phosphine (B1218219) ligands can alter the outcome of the reaction. nih.gov Similarly, the substituents on the nitrile and diyne reactants influence the reactivity and the ratio of regioisomers formed. nih.gov

The electronic effects of substituents in related heterocyclic systems, such as 2-L-5-nitro-3-X-thiophenes, have been studied to understand their influence on reaction rates. These studies have shown that the electronic effects of "ortho-like" substituents are generally more significant than their steric effects. rsc.org

Table of Reaction Yields with Different Substituents

The following table, derived from a study on cobalt-catalyzed cycloaddition, illustrates the impact of substituents on the yield of trifluoromethylated pyridine derivatives.

| Entry | Nitrile Substituent (R) | Diyne (R⁴) | Yield (%) |

| 1 | 4-MeO-Ph | Me | 78 |

| 2 | 4-MeO-Ph | Ph | 24 |

| 3 | Br | Me | High Yield |

| 4 | 3,5-(CF₃)₂ | Me | High Yield |

| 5 | Pentafluorophenyl | Me | 73 |

| 6 | 2-Me-Ph | Me | 69 |

| 7 | 2-Thienyl | Me | Quantitative |

| 8 | 4-CHO-Ph | Me | 60 |

Data adapted from a study on the synthesis of α-trifluoromethylated pyridines. nih.gov

Catalytic Cycles and Their Role in Transformations

The transformation of this compound often relies on catalytic cycles, which are fundamental to a variety of synthetic organic reactions. These cycles typically involve a metallic catalyst, most commonly palladium, that facilitates the reaction by bringing the reactants together and lowering the activation energy of the process. While specific research detailing catalytic cycles for every conceivable reaction of this compound is not exhaustively available, well-established mechanisms for related compounds provide significant insight into the plausible pathways. Key transformations include cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as catalytic hydrogenation of the nitro group.

One of the most important catalyzed reactions for modifying the pyridine ring is the Suzuki-Miyaura coupling . This reaction creates a new carbon-carbon bond, typically by coupling an organoboron compound with a halide. For a molecule like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320), the chlorine atom can be substituted in a palladium-catalyzed reaction. The general catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination libretexts.orgwikipedia.org. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, which is then followed by transmetalation with a boronic acid derivative in the presence of a base. The cycle concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst libretexts.orgwikipedia.orgorganic-chemistry.org. The presence of both a nitro group and a trifluoromethyl group can influence the electronic properties of the pyridine ring and, consequently, the efficiency of the catalytic cycle.

Another pivotal catalytic transformation is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond between an aryl halide and an amine wikipedia.orglibretexts.orgnumberanalytics.comchemeurope.com. This reaction is particularly useful for introducing amino groups onto the pyridine ring. The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving an oxidative addition, coordination of the amine, deprotonation, and reductive elimination wikipedia.orglibretexts.orgchemeurope.com. The reaction is known to be tolerant of various functional groups, including nitro groups, making it a viable method for the functionalization of this compound derivatives numberanalytics.com.

The catalytic hydrogenation of the nitro group on the pyridine ring is a common transformation, typically yielding the corresponding amine. This reaction is often carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas masterorganicchemistry.com. The mechanism involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to a nitroso group, a hydroxylamino group, and finally to the amino group through the transfer of hydrogen atoms on the catalyst surface.

The following data tables outline the generalized catalytic cycles for these important transformations as they would apply to derivatives of this compound.

Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description | Intermediate Species (Illustrative) |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the C-X bond (where X is a halide) of the pyridine ring. | Aryl-Pd(II)-X Complex |

| 2. Transmetalation | The organoboron reagent coordinates to the Pd(II) complex, and the organic group is transferred to the palladium, displacing the halide. A base is required to activate the boronic acid. | Diaryl-Pd(II) Complex |

| 3. Reductive Elimination | The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Biaryl Product + Pd(0) |

Table 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

| Step | Description | Intermediate Species (Illustrative) |

| 1. Oxidative Addition | A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. | Aryl-Pd(II)-X Complex |

| 2. Amine Coordination & Deprotonation | The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido group. | Aryl-Pd(II)-Amido Complex |

| 3. Reductive Elimination | The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst for the next cycle. | Arylamine Product + Pd(0) |

Table 3: Simplified Mechanism for Catalytic Hydrogenation of a Nitro Group

| Step | Description | Key Transformation on Catalyst Surface |

| 1. Adsorption | The nitro-substituted pyridine and H₂ adsorb onto the surface of the palladium catalyst. | Reactants bind to active sites. |

| 2. Hydrogenation | Hydrogen atoms are sequentially added to the nitro group. | R-NO₂ → R-NO → R-NHOH → R-NH₂ |

| 3. Desorption | The final amine product detaches from the catalyst surface. | Product is released, and active sites are freed. |

These catalytic cycles represent powerful tools for the chemical modification of this compound, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemical research. The specific conditions, including the choice of catalyst, ligands, base, and solvent, are crucial for the success and efficiency of these transformations.

Role as a Versatile Synthetic Building Block

This compound is a key example of a fluorinated building block, a class of compounds essential for constructing complex chemical entities. bldpharm.comchemscene.comresearchoutreach.org The strategic placement of the nitro and trifluoromethyl groups on the pyridine ring activates the molecule for various chemical transformations, allowing chemists to introduce it into larger, more elaborate structures.

The reactivity of trifluoromethylpyridine derivatives enables their use in the synthesis of a wide array of complex organic molecules. These building blocks are foundational in creating agrochemicals and pharmaceuticals. nih.govjst.go.jp For instance, related trifluoromethylpyridine intermediates are crucial for producing sophisticated commercial products. The synthesis of these products often involves multi-step processes where the trifluoromethylpyridine moiety is a key component, demonstrating its role in assembling intricate molecular frameworks. researchoutreach.org

α-Trifluoromethylstyrene derivatives, as another example, serve as adaptable intermediates for creating more complex fluorinated compounds, highlighting the broad utility of trifluoromethyl groups in synthesis. rsc.org The synthesis processes can involve various reaction types, including cycloadditions and substitutions, to build up molecular complexity from these foundational units. rsc.org

Table 1: Examples of Agrochemicals Synthesized from Trifluoromethylpyridine Intermediates

| Agrochemical | Type | Key Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) nih.govjst.go.jp |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) researchoutreach.org |

| Flonicamid | Insecticide | 4-Trifluoromethyl-nicotinamide derivative researchoutreach.org |

This table showcases how different substituted trifluoromethylpyridines act as key starting materials for commercially significant and structurally complex agrochemicals.

The pyridine framework is a cornerstone for the development of novel fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. nih.gov Chromenopyridines, for example, are a class of compounds that combine the structural features of chromene and pyridine rings. nih.gov The synthesis of such fused hybrids often relies on the strategic use of pyridine derivatives as key building blocks. nih.gov

Research has demonstrated methods for constructing chromeno[3,2-c]pyridine cores, which are promising scaffolds for developing new therapeutic agents. nih.gov Beyond chromenopyridines, trifluoromethylated building blocks are instrumental in synthesizing other novel heterocyclic systems. For example, trifluoroacetyl precursors can be used to form trifluoromethylated isoxazoles and pyrazoles. researchgate.net Similarly, the introduction of a trifluoromethyl group into quinoxaline (B1680401) systems has been shown to confer good biological activity. nih.gov This highlights the broad applicability of compounds like this compound in generating a variety of new heterocyclic structures with potential applications in materials science and pharmacology.

Design and Synthesis of Pharmacologically Active Molecules

The incorporation of fluorine and fluorine-containing moieties like the trifluoromethyl group has become a cornerstone of modern drug design. jst.go.jp The presence of a trifluoromethyl group can dramatically alter a molecule's physical and chemical properties, making this compound a highly valuable precursor in the synthesis of pharmacologically active compounds. acs.org

Trifluoromethylpyridine (TFMP) derivatives are critical intermediates in the agrochemical and pharmaceutical industries. nih.govjst.go.jp More than 20 TFMP-containing agrochemicals have been commercialized, and several pharmaceutical and veterinary products containing this moiety have received market approval. nih.govjst.go.jp Compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are in high demand as chemical intermediates for crop-protection products. nih.govjst.go.jp The synthesis of these commercial products often begins with a trifluoromethylpyridine building block, which is then elaborated through various chemical reactions. researchoutreach.org

The nitro group also plays a crucial role, serving as a versatile functional group that can be transformed into other functionalities or utilized directly for its electronic properties. nih.gov 2-Amino-5-nitropyridine, for example, has been used as a starting material in the synthesis of potent enzyme inhibitors. nih.gov The combination of the trifluoromethyl and nitro groups makes this compound an especially potent precursor for a new generation of bioactive molecules.

The trifluoromethyl group and the nitro group each contribute unique properties that enhance the biological activity of the final molecule, allowing for the tailoring of its characteristics.

Trifluoromethyl (CF3) Group: The CF3 group is known to significantly increase lipophilicity, which can improve a molecule's ability to cross biological membranes. acs.org It also enhances metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer duration of action. These properties often result in increased bioavailability and a stronger binding affinity for target proteins. jst.go.jp The introduction of a trifluoromethyl group has been shown to confer good neuroprotective effects in certain quinoxaline derivatives. nih.gov

Nitro (NO2) Group: The nitro group is a powerful electron-withdrawing group and a known pharmacophore that can participate in crucial biochemical interactions. nih.gov It can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, leading to a range of biological effects, including antimicrobial and antiparasitic activity. nih.gov The presence of the nitro group also profoundly affects the polarity and electronic properties of a molecule, which can favor specific interactions with amino acid residues in target proteins. nih.gov

Table 2: Functional Group Contributions to Molecular Properties

| Functional Group | Property Enhancement | Rationale |

|---|---|---|

| Trifluoromethyl (CF3) | Increased Lipophilicity, Metabolic Stability, Bioavailability, Binding Affinity jst.go.jpacs.org | Blocks metabolic oxidation; alters electronic nature to improve target interaction. |

| Nitro (NO2) | Enhanced Biological Activity, Altered Polarity and Electronic Properties nih.gov | Acts as a pharmacophore; participates in redox reactions and specific protein binding. |

The structural motifs present in this compound are highly relevant in the design of modern therapeutic agents, such as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are an important class of anti-inflammatory drugs.

Research into novel COX-2 inhibitors has revealed that both nitro and trifluoromethyl groups can be key components for achieving high potency and selectivity. For instance, a study identified a potent and selective COX-2 inhibitor, 4-((5-nitro-1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide, which features a nitro group. nih.gov In another example, molecular docking studies showed that the trifluoromethyl moiety of a potent inhibitor inserts deep into the active site of the COX-2 enzyme, forming crucial interactions. nih.gov

These findings underscore the potential of this compound as a building block in this area. A synthetic strategy aimed at developing new COX-2 inhibitors could leverage this compound to incorporate both the beneficial trifluoromethyl group for strong target binding and the nitro group to enhance pharmacological activity, illustrating its direct applicability in contemporary drug discovery programs.

Utility in Functional Materials Development

The distinct substitution pattern of this compound offers a platform for creating novel functional materials. Its derivatives are being explored for their potential in nonlinear optics and as components in fluorescent and optoelectronic systems.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, facilitated by a π-conjugated system. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group, can enhance these NLO properties. nih.gov

While direct studies on the NLO properties of this compound are not extensively reported, its structural features suggest potential in this area. The combination of the nitro and trifluoromethyl groups creates a highly electron-deficient pyridine ring, which can be a key component in designing NLO chromophores. nih.gov Researchers have focused on synthesizing organic molecules with specific geometries and electronic characteristics to achieve high-performance NLO materials. nih.gov The development of such materials often involves the strategic placement of donor and acceptor moieties to facilitate charge asymmetry. nih.gov

The synthesis of dendritic nonlinear optical chromophores has been explored, where isolating groups are introduced to prevent tight molecular packing and improve polarization efficiency. rsc.org This approach highlights the importance of molecular engineering in optimizing NLO properties. rsc.org

Pyridine derivatives are widely utilized in materials science, including as dyes and in the development of optoelectronic devices. mdpi.com Platinum(II) complexes, for instance, have garnered attention for their phosphorescence, making them suitable for organic light-emitting diodes (OLEDs). acs.orgacs.org The synthesis of such complexes can involve pyridine-based ligands to modulate their electronic structures and emission properties. acs.orgacs.org

Research has shown that new fluorescent heterocyclic systems can be synthesized from nitrated precursors. researchgate.net For example, the nucleophilic substitution of hydrogen in 5-nitroindazole (B105863) derivatives has led to the creation of compounds with fluorescent properties. researchgate.net This suggests that the nitro group in this compound could be a reactive site for synthesizing novel fluorescent molecules. The development of small-molecule fluorescent probes is a significant area of research for detecting various biological species. rsc.org

While specific examples detailing the direct use of this compound in fluorescent or optoelectronic applications are not prevalent in the reviewed literature, the general utility of nitropyridines and trifluoromethylated pyridines in these fields is well-established. mdpi.comnih.gov The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability, which can be advantageous in the design of functional materials.

Contribution to Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. chemscene.com Nitropyridines are recognized as valuable precursors for synthesizing a wide array of biologically active heterocyclic systems with potential applications in medicinal chemistry. mdpi.comnih.gov These compounds can serve as building blocks for creating molecules with antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

The nitro group on the pyridine ring can be a key functional handle for further chemical modifications. For instance, the reduction of the nitro group to an amine is a common transformation that opens up a plethora of synthetic possibilities for creating diverse molecular libraries for biological screening. mdpi.com

While direct studies focusing on this compound in extensive chemical biology research programs are not widely documented in the provided search results, its potential is evident from the broader context of nitropyridine chemistry. The combination of the reactive nitro group and the metabolically stable trifluoromethyl group makes it an interesting scaffold for developing new chemical probes and bioactive molecules.

Conclusion

Overview of this compound in Contemporary Research

The compound this compound has emerged as a significant molecule in various areas of chemical research due to its unique structural features.

Position as a Key Building Block

This compound is recognized as a key building block in organic synthesis. frontiersin.orgchemscene.comrsc.orgresearchgate.net Its utility stems from the presence of the reactive nitro group and the influential trifluoromethyl group on the pyridine core. frontiersin.org This combination allows for its use as a starting material or intermediate in the synthesis of more complex molecules with desired properties. chemscene.com The development of synthetic methods utilizing such building blocks is crucial for advancing various fields, including medicinal chemistry and materials science. rsc.orgresearchgate.net The strategic use of functionalized pyridines like this compound is a testament to the ongoing efforts of chemists to construct novel molecular architectures. frontiersin.orgrsc.orgresearchgate.net

Current Research Trajectories and Future Prospects

Current research involving nitro-substituted pyridines continues to expand, with a significant focus on their applications in medicinal and agrochemical fields. nih.govjst.go.jpnih.gov For instance, derivatives of nitro- and trifluoromethyl-containing pyridines have been investigated for their potential as androgen receptor antagonists and for their insecticidal activity. acs.orgresearchgate.net The unique electronic properties conferred by the nitro and trifluoromethyl groups are crucial for the biological activity observed in these studies. acs.orgresearchgate.net

The future prospects for compounds like this compound remain promising. The continued exploration of their synthetic versatility and the deeper understanding of their structure-activity relationships are expected to lead to the discovery of new therapeutic agents and advanced materials. jst.go.jpnih.gov As research in areas like organocatalysis and transition metal catalysis evolves, the applications for these highly functionalized building blocks are likely to broaden. frontiersin.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Nitro-2-(trifluoromethyl)pyridin-4-ol | C6H3F3N2O3 | 224.09 | Contains a hydroxyl group, adding another point for synthetic modification. nih.gov |

| 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C6H3F3N2O3 | 208.09 | Isomeric form with different substitution pattern on the pyridine ring. nih.gov |

| 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H2F3N3O2 | 217.10 | Includes a nitrile group, offering different reactivity. nih.gov |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) | C6H2ClF3N2O2 | 226.54 | A chloro-substituted derivative, useful for cross-coupling reactions. sigmaaldrich.com |

| 5-Nitro-2,3-bis(trifluoromethyl)pyridine | C7H2F4N2O2 | Not specified | Contains two trifluoromethyl groups, enhancing electron-withdrawing effects. bldpharm.com |

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the demand for greener, more efficient methods for producing 5-Nitro-2-(trifluoromethyl)pyridine and its derivatives is growing.

Green Chemistry Approaches to this compound Synthesis

Traditional synthesis routes for nitropyridines often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which present significant environmental and safety challenges. nih.govresearchgate.net Research is now moving towards more sustainable alternatives. One "3E" (ecologic, economical, and environmentally-friendly) approach developed for a related nitropyridine derivative avoids the need for chromatography, a process that consumes large amounts of solvents and energy. researchgate.netnanobioletters.com Future research will likely focus on adapting such principles to the synthesis of this compound. This includes exploring solid acid catalysts to replace corrosive liquid acids and developing one-pot syntheses that reduce waste by minimizing intermediate purification steps. google.com Another avenue involves modifying nitration procedures, such as reacting dinitrogen pentoxide with the pyridine (B92270) substrate in an organic solvent, which can offer higher yields and selectivity under milder conditions. ntnu.norsc.org

Exploration of Bio-catalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional synthesis. While direct biocatalytic synthesis of this compound has not yet been reported, related research points to promising future directions.

For instance, bacterial cytochrome P450 enzymes, such as TxtE, have been shown to perform direct and regioselective nitration of aromatic rings like L-tryptophan. nih.gov The engineering of such enzymes could one day be applied to pyridine scaffolds. Similarly, significant progress has been made in enzymatic trifluoromethylation. Nonheme iron enzymes have been engineered to generate trifluoromethyl radicals and catalyze enantioselective trifluoromethylation of alkenes. chemrxiv.org Merging photoredox catalysis with P450 enzymes has also enabled the light-driven trifluoromethylation and subsequent hydroxylation of arenes. acs.org The future exploration of these biocatalytic toolkits, which includes a diverse range of nitration and trifluoromethylation mechanisms, could lead to novel and sustainable enzymatic routes for producing complex fluorinated and nitrated pyridines. chemrxiv.orgacs.orgdtic.mil

Chemo- and Regioselective Functionalization Strategies

The two electron-withdrawing groups on this compound make the pyridine ring highly electron-deficient. This property governs its reactivity and allows for selective functionalization at specific positions. The primary strategies for derivatization revolve around nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

The presence of a good leaving group, such as a halogen at the 2- or 6-position, facilitates SNAr reactions. For example, in the closely related 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320), the chlorine atom is readily displaced by various nucleophiles. chemicalbook.com Similarly, the nitro group itself can be a target for functionalization. It can be reduced to an amino group, which then serves as a handle for a wide range of further transformations, including amide bond formation or diazotization.

Vicarious nucleophilic substitution (VNS) is another powerful tool for C-H functionalization of nitropyridines, allowing for the introduction of alkyl groups. acs.orgacs.org The regioselectivity of these reactions is highly predictable, primarily directed by the strong activating effect of the nitro group. Future research will likely focus on expanding the scope of these reactions and developing new catalytic systems to achieve even greater control over the chemo- and regioselectivity of the functionalization of the this compound core. rsc.org

Table 1: Potential Regioselective Functionalization Reactions

| Position on Pyridine Ring | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| C2 (with leaving group) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Amino, Alkoxy, Thioether |

| C4 | Vicarious Nucleophilic Substitution (VNS) | Sulfonyl-stabilized carbanions | Alkyl |

| C5 (Nitro group) | Reduction | H₂, Pd/C; SnCl₂ | Amino |

| C6 | Nucleophilic Aromatic Substitution (SNAr) | Organometallic reagents | Alkyl, Aryl |

Application in Complex Natural Product Synthesis

While this compound is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in the total synthesis of complex natural products is an emerging area. nih.gov Natural products often possess intricate architectures and dense functionalization, and the challenge lies in the strategic incorporation of specific building blocks. cri.or.th

The unique substitution pattern of this compound makes it an attractive synthon for introducing a trifluoromethylated, nitrated pyridine moiety into a larger molecule. This could be particularly valuable for creating analogs of natural products to enhance their biological activity or metabolic stability. For instance, nitropyrrole natural products are a known class of compounds, and the pyridine analog could offer different properties. rsc.org Chemo- and regioselective functionalization methods are key to integrating such building blocks into a complex synthetic route. nih.gov Future research may see the strategic use of this compound in divergent synthetic strategies, where a common intermediate is used to generate a library of structurally diverse, natural product-like molecules. cri.or.th

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical reactions are discovered and optimized. tuwien.atresearchgate.net These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes. nih.govyoutube.com

Exploration of Emerging Biological Activities beyond Current Scope

The trifluoromethylpyridine motif is a key component in numerous approved pharmaceuticals and agrochemicals, valued for its ability to enhance properties like metabolic stability and target binding affinity. nih.govwikipedia.org While derivatives of this compound are known for their use in specific therapeutic areas, there is vast potential for discovering new biological activities.

The structural alerts provided by the nitro and trifluoromethyl groups suggest several promising avenues for exploration. For example, various nitrated aromatic compounds have shown potential as anticancer agents, and trifluoromethylated pyrimidines have demonstrated significant antifungal activity. mdpi.com The combination of these groups on a pyridine scaffold could lead to compounds with novel or enhanced activities in these areas. Additionally, related pyridine and pyrimidine (B1678525) derivatives are being investigated as inhibitors of the influenza virus polymerase, highlighting a potential antiviral application. The strategic synthesis of libraries based on the this compound core, followed by high-throughput screening, could uncover new lead compounds for a wide range of diseases and applications, from oncology to infectious diseases and crop protection.

Advanced Materials Design Incorporating this compound Scaffolds

The strategic incorporation of highly functionalized heterocyclic scaffolds is a cornerstone of modern materials science, enabling the development of advanced materials with tailored properties. The this compound moiety is an intriguing building block in this regard, offering a unique combination of a pyridine ring, a strongly electron-withdrawing nitro group, and a trifluoromethyl group. While its primary applications to date have been as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent chemical characteristics suggest significant potential for the design of novel functional materials. nih.gov

The trifluoromethyl group is well-known for imparting desirable properties to materials, including enhanced thermal stability, chemical resistance, and hydrophobicity. nih.gov Concurrently, the nitro group, also a potent electron-withdrawing substituent, can be chemically transformed, notably through reduction to an amine, providing a reactive handle for polymerization or further functionalization. This dual functionality makes the this compound scaffold a versatile platform for creating a new generation of polymers and functional materials.

Although direct polymerization of this compound is not extensively documented in publicly available literature, its potential as a monomer or a key precursor for monomers is significant. The reactivity of the pyridine ring system, activated by the electron-withdrawing substituents, could be exploited in various polymerization reactions. For instance, after reduction of the nitro group to an amine, the resulting aminopyridine derivative could be used in the synthesis of polyamides, polyimides, or other condensation polymers.

The integration of the this compound scaffold is anticipated to influence the properties of resulting materials in several key ways. The strong dipole moment and the electron-deficient nature of the pyridine ring, amplified by the nitro and trifluoromethyl groups, could lead to materials with interesting optical and electronic properties, potentially finding use in optoelectronic devices. Furthermore, the rigidity of the pyridine ring can contribute to polymers with high glass transition temperatures and mechanical strength.

The following table summarizes the potential contributions of the this compound scaffold to the properties of advanced materials, based on the known effects of its constituent functional groups.

| Feature of Scaffold | Potential Impact on Material Properties | Rationale |